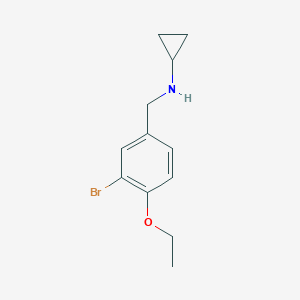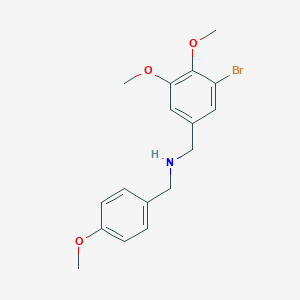
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine, also known as BEB, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells and may be a promising candidate for the development of new cancer therapies. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which N-(3-bromo-4-ethoxybenzyl)cyclopropanamine induces apoptosis is not yet known.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to have a number of biochemical and physiological effects in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to increase levels of the antioxidant glutathione and reduce levels of the pro-inflammatory cytokine TNF-alpha. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. The inhibition of HDAC leads to changes in gene expression that can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine in lab experiments is its high purity, which ensures that the results of the experiments are reliable. Another advantage is the compound's versatility, as it can be used in a variety of scientific research applications. One limitation of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways in the body.
将来の方向性
There are many future directions for research on N-(3-bromo-4-ethoxybenzyl)cyclopropanamine. In neuroscience, further studies are needed to determine the full extent of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the optimal dosage and administration of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine for the treatment of different types of cancer. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the potential therapeutic applications of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine make it a promising compound for future scientific research.
合成法
The synthesis of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The resulting compound has a purity of over 95% and is suitable for use in scientific research.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
N-[(3-bromo-4-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-9(7-11(12)13)8-14-10-4-5-10/h3,6-7,10,14H,2,4-5,8H2,1H3 |
InChIキー |
LKARQRCDXJIPCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
